molecular formula C20H17N3OS B306941 (5E)-3-methyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

(5E)-3-methyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

Katalognummer B306941
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: WPYPTDXHCKHHJZ-FNLGWUMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5E)-3-methyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one is a chemical compound that belongs to the class of thiazolidinones. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Wirkmechanismus

The exact mechanism of action of (5E)-3-methyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of diseases.
Biochemical and Physiological Effects:
Studies have shown that (5E)-3-methyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one exhibits various biochemical and physiological effects such as anti-inflammatory, anti-cancer, and anti-diabetic activities.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using (5E)-3-methyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one in lab experiments is its high potency and selectivity towards the target enzymes and signaling pathways. However, one of the limitations is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.

Zukünftige Richtungen

There are several future directions for the scientific research of (5E)-3-methyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one. Some of these include:
1. Further investigation of the compound's mechanism of action and its interactions with various enzymes and signaling pathways involved in the pathogenesis of diseases.
2. Development of novel formulations and delivery systems to improve the compound's solubility and bioavailability.
3. Preclinical and clinical studies to evaluate the compound's safety and efficacy in the treatment of various diseases.
4. Studies to explore the potential synergistic effects of (5E)-3-methyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one with other drugs or compounds.
Conclusion:
In conclusion, (5E)-3-methyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one is a promising chemical compound with potential therapeutic applications in various diseases. Its high potency and selectivity towards the target enzymes and signaling pathways make it an attractive candidate for further scientific research. However, more studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical settings.

Synthesemethoden

The synthesis of (5E)-3-methyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with 3-methyl-2-phenyl-1,3-thiazolidin-4-one in the presence of a base such as sodium hydroxide. The reaction yields the desired compound in good yields.

Wissenschaftliche Forschungsanwendungen

(5E)-3-methyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation.

Eigenschaften

Produktname

(5E)-3-methyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

Molekularformel

C20H17N3OS

Molekulargewicht

347.4 g/mol

IUPAC-Name

(5E)-3-methyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H17N3OS/c1-13-16(15-10-6-7-11-17(15)21-13)12-18-19(24)23(2)20(25-18)22-14-8-4-3-5-9-14/h3-12,21H,1-2H3/b18-12+,22-20?

InChI-Schlüssel

WPYPTDXHCKHHJZ-FNLGWUMESA-N

Isomerische SMILES

CC1=C(C2=CC=CC=C2N1)/C=C/3\C(=O)N(C(=NC4=CC=CC=C4)S3)C

SMILES

CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C

Kanonische SMILES

CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.